molecular formula C5H10N2O3 B599702 (2S)-2,5-diamino-5-oxo(513C)pentanoic acid CAS No. 159680-32-7

(2S)-2,5-diamino-5-oxo(513C)pentanoic acid

Cat. No. B599702
M. Wt: 147.138
InChI Key: ZDXPYRJPNDTMRX-MYXYCAHRSA-N
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Description

“(2S)-2,5-diamino-5-oxo(513C)pentanoic acid” is also known as Citrulline . It is a pharmaceutical reference standard and is part of the Arginine API family . Its molecular formula is C6 H13 N3 O3 and it has a molecular weight of 175.19 .


Synthesis Analysis

The synthesis of pentanoic acid can be achieved through the oxidation of pentanol, a type of alcohol with five carbon atoms . In a study, the conversion of γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into pentanoic acid was studied in the presence of aqueous formic acid (FA), as a sustainable and available reducing agent .


Molecular Structure Analysis

The molecular weight of “(2S)-2,5-diamino-5-oxo(513C)pentanoic acid” is 102.1317 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pentanoic acid can react with active metals to form gaseous hydrogen and a metal salt . It can also react with cyanide salts to generate gaseous hydrogen cyanide .


Physical And Chemical Properties Analysis

Pentanoic acid is an aliphatic carboxylic acid with the chemical formula C5 H10 O2 . It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impacts

Dicarboxylic acids and related compounds, such as (2S)-2,5-diamino-5-oxo(513C)pentanoic acid analogs, play significant roles in atmospheric aerosols, affecting climate and air quality. These compounds contribute to atmospheric chemistry through their molecular distributions, sources, and transformation pathways, influencing geographical variability and photochemical processes. Research highlights the importance of atmospheric oxidation and the role of these acids in marine aerosols, suggesting implications for climate change studies and environmental management (Kawamura & Bikkina, 2016).

Industrial Applications and Environmental Safety

The transformation of furfural and its derivatives into pentanediol showcases the industrial significance of compounds related to (2S)-2,5-diamino-5-oxo(513C)pentanoic acid. These processes underline the development of green chemical processes and the synthesis of fine chemicals, reflecting the advancements in catalyst design and application in sustainable chemistry (Tan et al., 2021).

Toxicology and Environmental Health

Studies on perfluoroalkyl acids and their derivatives, including structural analogs to (2S)-2,5-diamino-5-oxo(513C)pentanoic acid, provide critical insights into the developmental toxicity of these compounds. The research suggests avenues for further understanding the health risks associated with exposure to these chemicals, highlighting the need for comprehensive risk assessments in environmental health (Lau, Butenhoff, & Rogers, 2004).

Biochemistry and Molecular Biology

The study of 2-oxo acid dehydrogenase complexes, which are related to the biochemical pathways involving (2S)-2,5-diamino-5-oxo(513C)pentanoic acid, illustrates the enzyme's critical role in metabolic regulation. This research offers a glimpse into the manipulation of metabolic pathways through specific inhibitors, providing a foundation for therapeutic and biochemical research targeting metabolic diseases and conditions (Artiukhov, Graf, & Bunik, 2016).

Environmental Remediation

The review on the oleic acid-ozone heterogeneous reaction system, which can include reactions with compounds similar to (2S)-2,5-diamino-5-oxo(513C)pentanoic acid, discusses the atmospheric implications of organic aerosol processing. This research is crucial for understanding the environmental fate of organic pollutants and designing strategies for air quality improvement and climate regulation (Zahardis & Petrucci, 2006).

Safety And Hazards

Exposure to high concentrations of pentanoic acid can be harmful . It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues . If ingested or inhaled, pentanoic acid can also have harmful effects, such as nausea, headache, and respiratory difficulties .

Future Directions

Research continues to explore the potential applications of pentanoic acid . It plays an essential role in various chemical and industrial applications, including the flavor and fragrance industry, medicine, and the development of certain polymers .

properties

IUPAC Name

(2S)-2,5-diamino-5-oxo(513C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-MYXYCAHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C](=O)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745659
Record name L-(5-~13~C)Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamine-5-13C

CAS RN

184161-19-1, 159680-32-7
Record name Glutamine 5-C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184161191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(5-~13~C)Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUTAMINE 5-C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9J59ZMX6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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